2-(7H-purin-6-ylsulfanyl)acetamide
Overview
Description
2-(7H-purin-6-ylsulfanyl)acetamide is a chemical compound with the molecular formula C7H8N6OS It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Preparation Methods
The synthesis of 2-(7H-purin-6-ylsulfanyl)acetamide typically involves the reaction of purine derivatives with thiol-containing compounds. One common method is the reaction of 6-chloropurine with thiourea to form 6-mercaptopurine, which is then reacted with chloroacetamide to yield this compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Chemical Reactions Analysis
2-(7H-purin-6-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or alkoxides replace the existing functional groups.
Scientific Research Applications
2-(7H-purin-6-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of purine metabolism enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.
Mechanism of Action
The mechanism of action of 2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes involved in purine metabolism. By inhibiting these enzymes, the compound can disrupt the synthesis and repair of DNA, leading to cell death in rapidly dividing cells. This makes it a potential candidate for anticancer therapy. The pathways involved include the inhibition of enzymes like xanthine oxidase and dihydrofolate reductase .
Comparison with Similar Compounds
2-(7H-purin-6-ylsulfanyl)acetamide can be compared with other purine derivatives such as:
6-mercaptopurine: Another purine derivative with similar enzyme inhibitory properties but different therapeutic applications.
Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressant.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Thioguanine: A purine analog used in the treatment of leukemia.
The uniqueness of this compound lies in its specific sulfur-containing side chain, which imparts distinct chemical and biological properties compared to other purine derivatives .
Properties
IUPAC Name |
2-(7H-purin-6-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5OS/c8-4(13)1-14-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1H2,(H2,8,13)(H,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYBLXCPDOYXDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352188 | |
Record name | 2-(7H-purin-6-ylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74537-19-2 | |
Record name | NSC19867 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(7H-purin-6-ylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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